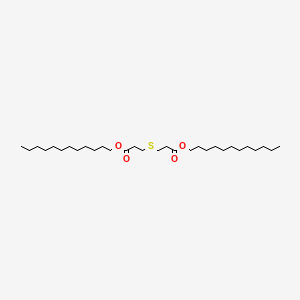

Dilauryl thiodipropionate

Cat. No. B7771185

Key on ui cas rn:

31852-09-2

M. Wt: 514.8 g/mol

InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05237074

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2]/[CH:3]=[CH:4]/C.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O>>[CH2:1]1[CH:7]2[C:6]([O:11][C:9](=[O:10])[CH:8]2[CH2:4][CH:3]=[CH:2]1)=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

98 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C(O)=CC1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

374 g

|

|

Type

|

reactant

|

|

Smiles

|

C=C\C=C\C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, the air in a 300-ml four-necked flask equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, condenser, a dropping funnel for feeding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through the gas phase at a rate of 10 ml/min throughout the reaction period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was continuously added at 50° to 55° C. over a period of 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, major portion of unreactive fractions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off from the reaction system

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the reaction mixture was distilled at 85° C. under atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under reduced pressure to remove the volatile fraction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05237074

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2]/[CH:3]=[CH:4]/C.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O>>[CH2:1]1[CH:7]2[C:6]([O:11][C:9](=[O:10])[CH:8]2[CH2:4][CH:3]=[CH:2]1)=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

98 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C(O)=CC1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

374 g

|

|

Type

|

reactant

|

|

Smiles

|

C=C\C=C\C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, the air in a 300-ml four-necked flask equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, condenser, a dropping funnel for feeding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through the gas phase at a rate of 10 ml/min throughout the reaction period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was continuously added at 50° to 55° C. over a period of 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, major portion of unreactive fractions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off from the reaction system

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the reaction mixture was distilled at 85° C. under atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under reduced pressure to remove the volatile fraction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05237074

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2]/[CH:3]=[CH:4]/C.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O>>[CH2:1]1[CH:7]2[C:6]([O:11][C:9](=[O:10])[CH:8]2[CH2:4][CH:3]=[CH:2]1)=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

98 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C(O)=CC1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

374 g

|

|

Type

|

reactant

|

|

Smiles

|

C=C\C=C\C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, the air in a 300-ml four-necked flask equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, condenser, a dropping funnel for feeding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through the gas phase at a rate of 10 ml/min throughout the reaction period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was continuously added at 50° to 55° C. over a period of 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, major portion of unreactive fractions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off from the reaction system

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the reaction mixture was distilled at 85° C. under atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under reduced pressure to remove the volatile fraction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |